Hexidium iodide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

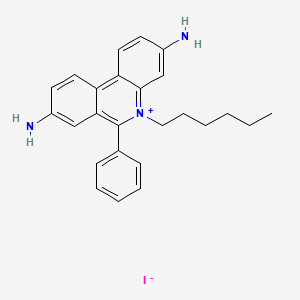

5-hexyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3.HI/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJYWPMRSOUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60782355 | |

| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211566-66-4 | |

| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexidium Iodide: A Technical Guide to its Mechanism of Action and Applications in Microbial Differentiation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexidium iodide is a fluorescent nucleic acid stain recognized for its utility in differentiating bacterial populations. This technical guide provides an in-depth exploration of its core mechanism of action, which is predicated on differential cell wall permeability. The document details its physicochemical properties, outlines comprehensive experimental protocols for its application in fluorescent Gram staining, and presents visual representations of its mechanism and experimental workflows. While this compound is a valuable research tool for microbial identification, it is not a therapeutic agent and does not exhibit a mechanism of action in the pharmacological sense of interacting with specific signaling pathways.

Core Mechanism of Action: Differential Permeability and Nucleic Acid Intercalation

The primary mechanism of action of this compound as a bacterial stain is not based on the modulation of a biological pathway, but rather on its physicochemical properties that lead to selective entry into different types of bacterial cells.[1][2]

1.1. Selective Permeability:

This compound can permeate the thick, exposed peptidoglycan layer of gram-positive bacteria .[1][2] In contrast, the outer membrane of gram-negative bacteria , which is composed of a lipopolysaccharide layer, effectively prevents the entry of the dye into the cell.[1][2] This selective permeability is the cornerstone of its use in fluorescent Gram staining. It is also known to be permeant to mammalian cells.[3][4]

1.2. Nucleic Acid Binding and Fluorescence:

Once inside a cell, this compound intercalates with nucleic acids (DNA and RNA).[3][5] Upon binding, its fluorescence is significantly enhanced, emitting a red-orange signal.[1][3] This fluorescence allows for the clear visualization of cells that have been permeated by the dye.

The following diagram illustrates this differential staining mechanism:

Data Presentation: Physicochemical and Spectral Properties

| Property | Value | Reference(s) |

| Chemical Properties | ||

| CAS Number | 211566-66-4 | [3] |

| Molecular Weight | 497.41 g/mol | [3] |

| Solubility | DMSO | [3] |

| Spectral Properties | ||

| Excitation Maximum (Bound to DNA) | ~518 nm | [3][4] |

| Emission Maximum (Bound to DNA) | ~600 nm | [3][4] |

Experimental Protocols: Fluorescent Gram Staining

This compound is most commonly used in conjunction with a green fluorescent nucleic acid stain that is permeable to all bacteria, such as SYTO 9 or SYTO 13.[1][6] This dual-staining method allows for the differentiation of gram-positive (red-orange fluorescence from this compound) and gram-negative (green fluorescence from SYTO stain) bacteria.[1]

3.1. Protocol for Fluorescent Gram Staining for Epifluorescence Microscopy

This protocol is adapted from methodologies described for the LIVE BacLight™ Bacterial Gram Stain Kit and related studies.[6]

3.1.1. Reagents and Materials:

-

Late log-phase bacterial culture

-

This compound stock solution (e.g., in DMSO)

-

SYTO 9 stock solution (e.g., in DMSO)

-

Filter-sterilized water or a suitable buffer (phosphate buffers are not recommended)

-

Microcentrifuge and tubes

-

Glass slides and coverslips

-

Fluorescence microscope with appropriate filter sets for green (e.g., GFP/FITC) and red (e.g., RFP/TRITC) fluorescence.

3.1.2. Staining Procedure:

-

Cell Preparation:

-

Take 50 µL of the bacterial culture and add it to 1 mL of filter-sterilized water.

-

Centrifuge the suspension for 5 minutes at 10,000 x g.

-

Discard the supernatant and resuspend the bacterial pellet in 1 mL of fresh, filter-sterilized water. This wash step is crucial to remove interfering media components.[7]

-

-

Dye Preparation:

-

Prepare the staining solution by mixing equal volumes of the this compound and SYTO 9 stock solutions in a microcentrifuge tube.

-

-

Staining:

-

Add 3 µL of the combined dye mixture for every 1 mL of the bacterial suspension.

-

Mix thoroughly and incubate the suspension for 15 minutes at room temperature in the dark.[6]

-

-

Microscopy:

-

Pipette 5 µL of the stained bacterial suspension onto a clean glass slide and place a coverslip over it.

-

Observe the slide using a fluorescence microscope. Gram-negative bacteria will appear green, while gram-positive bacteria will appear red-orange.[6]

-

3.2. Protocol for Fluorescent Gram Staining for Flow Cytometry

This protocol is based on the work of Mason et al. (1998).[1]

3.2.1. Reagents and Materials:

-

Bacterial suspension

-

This compound working solution (e.g., 100 µg/mL)

-

SYTO 13 working solution (e.g., 500 µM)

-

Flow cytometer with a 488 nm argon-ion laser and appropriate detectors for green (e.g., FL1) and red (e.g., FL2, FL3) fluorescence.

3.2.2. Staining Procedure:

-

Incubation:

-

To the bacterial suspension, add the SYTO 13 working solution (e.g., a 1:25 vol/vol addition for a final concentration of 20 µM) and the this compound working solution (e.g., a 1:10 vol/vol addition for a final concentration of 10 µg/mL).

-

Incubate the mixture for 15 minutes at room temperature.[1]

-

-

Flow Cytometric Analysis:

-

Analyze the stained sample on a flow cytometer.

-

Use a 488 nm excitation source.

-

Detect green fluorescence (SYTO 13, gram-negative bacteria) in a detector like FL1 (e.g., 520-560 nm).

-

Detect red-orange fluorescence (this compound, gram-positive bacteria) in a detector like FL2.[1]

-

Due to the quenching of SYTO 13 fluorescence by this compound in gram-positive cells, the two populations should be clearly distinguishable on a dot plot of green versus red fluorescence.[1]

-

Mandatory Visualizations: Experimental Workflow

The following diagram outlines the general experimental workflow for fluorescent Gram staining.

Conclusion

This compound is a specialized fluorescent probe whose mechanism of action is based on its differential permeability across bacterial cell walls, allowing for the selective staining of gram-positive bacteria. When used in combination with a counterstain, it provides a rapid and effective method for bacterial differentiation in various research applications. The provided protocols offer a foundation for the implementation of this technique in microscopy and flow cytometry. Further research into its photophysical properties would be beneficial for optimizing its use in quantitative assays.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound *CAS 211566-66-4* | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. chemrxiv.org [chemrxiv.org]

Hexidium Iodide: A Technical Guide for Research Professionals

Document ID: HI-TG-20251215 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical properties of Hexidium iodide, its mechanism of action as a fluorescent stain, and detailed protocols for its application in microbiological research.

Core Chemical and Physical Properties

This compound is a fluorescent nucleic acid stain notable for its ability to selectively permeate and stain gram-positive bacteria and mammalian cells.[1][2][3][4][5] Its core properties are summarized below.

Chemical and Spectral Properties

The fundamental chemical and spectral data for this compound are presented in Table 1. This information is critical for preparing stock solutions and designing fluorescence-based assays.

| Property | Value | Citation(s) |

| CAS Number | 211566-66-4 | [1][6][7] |

| Molecular Formula | C₂₅H₂₈IN₃ | |

| Molecular Weight | 497.41 g/mol | [3][8] |

| Appearance | Red solid | [3] |

| Excitation (max) | ~518 nm (upon DNA binding) | [1][7][8] |

| Emission (max) | ~600 nm (upon DNA binding) | [1][7][8] |

Physical and Handling Properties

The physical characteristics and recommended handling and storage conditions for this compound are detailed in Table 2.

| Property | Value | Citation(s) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3][6][8] |

| Melting Point | Data not available in the provided search results. | |

| Boiling Point | Data not available in the provided search results. | |

| Storage Conditions | Freeze at < -15 °C; protect from light and moisture. | [6][8] |

Mechanism of Action: Differential Staining

This compound's primary application is the differentiation of bacteria based on cell wall structure.[2][9][10] Its mechanism relies on its differential permeability. The outer membrane of gram-negative bacteria effectively blocks the entry of the dye.[10][11] In contrast, this compound can penetrate the less complex peptidoglycan layer of gram-positive bacteria, intercalate with intracellular DNA, and produce a strong red-orange fluorescence.[2][9][10]

This selective staining allows for the rapid classification of bacteria in suspension, which is particularly useful for flow cytometry applications.[2][9][11] For staining of gram-negative bacteria, a permeabilization agent such as EDTA is required to disrupt the outer membrane.[1][7]

Experimental Protocols

The following protocol is a representative method for the fluorescent Gram staining of bacteria in suspension for analysis by flow cytometry or epifluorescence microscopy. This method is adapted from established procedures using this compound in combination with a green fluorescent, membrane-permeant nucleic acid stain (e.g., SYTO 13) to label the entire bacterial population.[2][9][10]

Materials and Reagents

-

This compound (HI)

-

SYTO 13 (or equivalent green fluorescent nucleic acid stain)

-

Dimethyl Sulfoxide (DMSO)

-

10 mM Tris-HCl buffer (pH 7.4) or filter-sterilized water

-

Bacterial cultures (late log-phase)

-

Microcentrifuge tubes

-

Flow cytometer with appropriate filters (e.g., excitation at 488 nm, emission filters for green and red fluorescence)

-

Epifluorescence microscope with appropriate filter sets (e.g., FITC/GFP and RFP)

Stock Solution Preparation

-

This compound Stock (5 mg/mL): Dissolve 5 mg of this compound in 1 mL of high-quality DMSO.[2]

-

This compound Working Solution (100 µg/mL): Dilute the stock solution 1:50 (vol/vol) in 10 mM Tris-HCl buffer.[2]

-

SYTO 13 Working Solution: Prepare according to the manufacturer's instructions.

Staining Protocol

-

Harvest Bacteria: Centrifuge late log-phase bacterial cultures (e.g., 1 mL) for 5 minutes at 10,000 x g.

-

Wash Cells: Remove the supernatant and resuspend the bacterial pellet in 1 mL of filter-sterilized water or appropriate buffer.

-

Prepare Dye Mixture: In a microcentrifuge tube, combine equal volumes of the this compound working solution and the SYTO 13 working solution. Mix thoroughly.

-

Stain Suspension: Add 3 µL of the combined dye mixture for every 1 mL of bacterial suspension. Mix gently but thoroughly.

-

Incubate: Incubate the suspension for 15 minutes at room temperature, protected from light.

Analysis

-

For Microscopy: Place 5 µL of the stained bacterial suspension onto a clean glass slide and cover with a coverslip. Observe using filter sets appropriate for green (SYTO 13, staining all bacteria) and red (this compound, staining gram-positive bacteria) fluorescence. Gram-positive bacteria will appear red-orange, while gram-negative bacteria will appear green.[2][9][10]

-

For Flow Cytometry: Analyze the stained suspension using a flow cytometer. Set gates to distinguish bacterial populations from background noise using forward and side scatter. Differentiate gram-positive (red fluorescent) and gram-negative (green fluorescent) populations using the appropriate fluorescence channels.[2][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 6. This compound *CAS 211566-66-4* | AAT Bioquest [aatbio.com]

- 7. tebubio.com [tebubio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

Hexidium Iodide: A Technical Guide to the Principle of Selective Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexidium iodide is a fluorescent nucleic acid stain with unique selective permeability properties that make it a valuable tool in microbiology and cell biology. This technical guide delves into the core principles of this compound's selective staining, its mechanism of action, and its practical applications in research and development. Detailed experimental protocols for its use in bacterial Gram staining and considerations for mammalian cell staining are provided, alongside a summary of its spectral properties and performance data. Visual diagrams illustrate the underlying mechanisms and experimental workflows, offering a comprehensive resource for professionals utilizing this versatile fluorescent probe.

Introduction

This compound is a moderately lipophilic phenanthridinium dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[1] Its primary application lies in its ability to selectively stain gram-positive bacteria in the presence of gram-negative bacteria, owing to differences in their cell wall structures.[1][2][3] Furthermore, this compound is permeant to mammalian cells, allowing for its use in viability and cytotoxicity assays.[2][3][4] This guide provides an in-depth exploration of the principles and methodologies associated with this compound staining.

Principle of Selective Staining

The selective staining capability of this compound is fundamentally based on the structural differences between the cell envelopes of gram-positive and gram-negative bacteria.

-

Gram-Positive Bacteria: These bacteria possess a thick, exposed peptidoglycan layer which is readily permeable to this compound. Once inside the cell, the dye intercalates with DNA, leading to a strong red-orange fluorescence.

-

Gram-Negative Bacteria: These bacteria have a much thinner peptidoglycan layer that is surrounded by an outer membrane composed of lipopolysaccharides. This outer membrane acts as a barrier, effectively excluding the this compound dye from entering the cell and binding to its nucleic acids.[5][6]

This differential permeability forms the basis of a fluorescent Gram staining technique, offering a modern alternative to the traditional crystal violet-based method.[5][6]

Mechanism of Action

This compound is a nucleic acid intercalator. Upon entering a cell with a permeable membrane, it inserts itself between the base pairs of the DNA double helix. This intercalation results in a significant enhancement of its fluorescence quantum yield. The dye can be excited by a standard 488 nm laser and exhibits an emission maximum at approximately 600 nm.[2][4]

In dual-staining applications with a green fluorescent nucleic acid stain like SYTO 9 or SYTO 13, a phenomenon of fluorescence resonance energy transfer (FRET) and/or displacement occurs in gram-positive bacteria. The universally permeant green stain initially labels all bacteria. In gram-positive cells, the subsequently entering this compound, with its higher affinity for DNA, displaces the green stain or quenches its fluorescence, resulting in a shift from green to red-orange fluorescence.[5][6]

Data Presentation

Spectral Properties

| Property | Value |

| Excitation Maximum | ~518 nm |

| Emission Maximum | ~600 nm |

| Molecular Weight | 497.41 g/mol |

| Solubility | DMSO |

Data sourced from AAT Bioquest and MedchemExpress.[2][4]

Staining Characteristics of Various Bacterial Strains with this compound

| Bacterial Strain | Gram Status | This compound Staining |

| Staphylococcus aureus | Gram-positive | Bright orange-red fluorescence |

| Streptococcus pyogenes | Gram-positive | Bright orange-red fluorescence |

| Enterococcus faecalis | Gram-positive | Bright orange-red fluorescence |

| Bacillus subtilis | Gram-positive | Bright orange-red fluorescence |

| Clostridium perfringens | Gram-positive | Bright orange-red fluorescence |

| Escherichia coli | Gram-negative | No fluorescence |

| Pseudomonas aeruginosa | Gram-negative | No fluorescence |

| Klebsiella pneumoniae | Gram-negative | No fluorescence |

| Salmonella enterica | Gram-negative | No fluorescence |

| Acinetobacter baumannii | Gram-negative | No fluorescence |

This table is a summary of qualitative results described in "A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy."[5]

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solution (5 mg/mL):

-

Dissolve 5 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot and store at -20°C, protected from light. The stock solution is stable for at least one year under these conditions.

Working Solution for Bacterial Staining (100 µg/mL):

-

Dilute the 5 mg/mL stock solution 1:50 in 10 mM Tris-HCl, pH 7.4. For example, add 20 µL of the stock solution to 980 µL of Tris-HCl buffer.

-

This working solution should be prepared fresh for each experiment.

Fluorescent Gram Staining of Bacteria for Microscopy

This protocol is adapted from the Thermo Fisher Scientific LIVE BacLight™ Bacterial Gram Stain Kit.

Materials:

-

Bacterial culture in late log-phase

-

This compound working solution (100 µg/mL)

-

SYTO 9 or SYTO 13 working solution (e.g., 0.5 mM for SYTO 13)

-

Filter-sterilized water or an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Microcentrifuge

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC and RFP/TRITC)

Procedure:

-

Harvest 1 mL of the bacterial culture by centrifugation at 10,000 x g for 5 minutes.

-

Discard the supernatant and wash the bacterial pellet once with 1 mL of filter-sterilized water or buffer.

-

Resuspend the pellet in 1 mL of filter-sterilized water or buffer.

-

Prepare the staining solution by mixing equal volumes of the this compound and SYTO 9/13 working solutions.

-

Add 3 µL of the combined dye mixture per 1 mL of the bacterial suspension.

-

Incubate the suspension at room temperature for 15 minutes in the dark.

-

Pipette 5 µL of the stained bacterial suspension onto a microscope slide and cover with a coverslip.

-

Visualize the stained bacteria using a fluorescence microscope. Gram-negative bacteria will appear green, while gram-positive bacteria will appear red-orange.

Fluorescent Gram Staining of Bacteria for Flow Cytometry

This protocol is based on the methodology described by Mason et al. in "A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy."[5][6]

Materials:

-

Bacterial suspension

-

This compound working solution (100 µg/mL)

-

SYTO 13 working solution (0.5 mM)

-

Flow cytometer with a 488 nm laser and appropriate detectors for green and red fluorescence.

Procedure:

-

Prepare a suspension of bacteria in an appropriate buffer.

-

To the bacterial suspension, add the SYTO 13 working solution to a final concentration of 20 µM. Incubate for 2 minutes at room temperature in the dark.

-

Add the this compound working solution to the same suspension to a final concentration of 10 µg/mL.

-

Incubate for an additional 15 minutes at room temperature in the dark.

-

Analyze the stained bacterial suspension by flow cytometry without a wash step.

-

Gate on the bacterial population based on forward and side scatter.

-

Differentiate gram-positive (red-orange fluorescent) and gram-negative (green fluorescent) populations based on their fluorescence signals.

Staining of Mammalian Cells

This compound is known to be permeant to mammalian cells.[2][3][4] While it is not typically used as a primary nuclear stain due to potential cytoplasmic and mitochondrial staining, it can be employed in viability assays, often in conjunction with a membrane-impermeant dye. The following is a general guideline, and optimal conditions should be determined empirically.

Materials:

-

Mammalian cells in suspension or adhered to a coverslip

-

This compound working solution (concentration to be optimized, e.g., 1-10 µg/mL)

-

Appropriate cell culture medium or buffer (e.g., PBS)

Procedure:

-

Prepare a working solution of this compound in cell culture medium or buffer. It is recommended to test a range of final concentrations (e.g., 1, 5, and 10 µg/mL).

-

For adherent cells, remove the culture medium and add the this compound-containing medium. For cells in suspension, add the this compound working solution directly to the cell suspension.

-

Incubate the cells for a period of 15 to 30 minutes at room temperature or 37°C, protected from light.

-

Wash the cells with fresh medium or buffer to remove excess dye.

-

Image the cells using a fluorescence microscope with appropriate filters.

Mandatory Visualizations

Caption: Differential permeability of this compound in Gram-positive and Gram-negative bacteria.

Caption: Experimental workflow for fluorescent Gram staining with this compound and SYTO 13.

Conclusion

This compound is a powerful and versatile fluorescent stain that offers a rapid and reliable method for differentiating between gram-positive and gram-negative bacteria without the need for fixation. Its permeability in mammalian cells also opens avenues for its application in live-cell imaging and cytotoxicity studies. By understanding the core principles of its selective permeability and following optimized experimental protocols, researchers can effectively integrate this compound into their workflows to gain valuable insights into microbial populations and cellular health. This technical guide provides the foundational knowledge and practical methodologies to facilitate the successful application of this compound in a variety of research and development settings.

References

- 1. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

- 2. LIVE BacLight Bacterial Gram Stain Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Hexidium iodide fluorescence

An In-depth Technical Guide to Hexidium Iodide Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorescent nucleic acid stain with unique properties that make it a valuable tool in cellular and microbiological research. This document provides a comprehensive technical overview of this compound, including its core fluorescent properties, mechanism of action, and detailed protocols for its application in distinguishing bacterial populations and assessing cell viability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this versatile fluorescent probe.

Core Properties of this compound

This compound is a phenanthridinium dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[1] It is moderately lipophilic, allowing it to permeate the membranes of mammalian cells and, notably, Gram-positive bacteria.[2] This selective permeability is the basis for its primary application in differentiating bacterial cell types.

Quantitative Data Summary

| Property | This compound | Propidium (B1200493) Iodide (for comparison) |

| Molecular Weight | 497.41 g/mol [3] | 668.39 g/mol |

| Excitation Maximum (DNA-bound) | ~518 nm[3][4] | ~535 nm[5][6] |

| Emission Maximum (DNA-bound) | ~600 nm[3][4] | ~617 nm[5][6] |

| Fluorescence Enhancement | Not specified in literature. | 20- to 30-fold upon binding to DNA/RNA[7] |

| Quantum Yield (DNA-bound) | Not specified in literature. | Not specified in literature. |

| Binding Affinity (Kd) | Not specified in literature. | Not specified in literature. |

| Solubility | Soluble in DMSO[3] | Soluble in water |

| Cell Permeability | Permeant to mammalian and Gram-positive bacterial cells[2] | Generally impermeant to live cells |

Mechanism of Action: Nucleic Acid Intercalation

This compound, like other phenanthridinium dyes such as ethidium (B1194527) bromide and propidium iodide, binds to nucleic acids primarily through intercalation.[8][9] This process involves the insertion of the planar aromatic ring system of the dye molecule between the base pairs of the DNA double helix.[8][9] This intercalation event leads to a conformational change in the DNA structure, causing it to unwind and lengthen, which in turn enhances the fluorescence of the dye.[8]

The following diagram illustrates the general mechanism of DNA intercalation by a fluorescent dye like this compound.

Experimental Protocols

Protocol 1: Bacterial Gram Staining using Fluorescence Microscopy

This protocol is adapted from the LIVE BacLight™ Bacterial Gram Stain Kit and is designed to differentiate between Gram-positive and Gram-negative bacteria in a mixed population.[10][11][12] It utilizes a combination of SYTO® 9 and this compound. SYTO® 9 is a green-fluorescent nucleic acid stain that labels all bacteria, while this compound is a red-fluorescent stain that preferentially enters and labels Gram-positive bacteria.

Materials:

-

SYTO® 9 stock solution (e.g., 5 mM in DMSO)

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial culture(s) in log phase of growth

-

Phosphate-buffered saline (PBS) or 0.85% NaCl

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence

Procedure:

-

Bacterial Sample Preparation:

-

Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet once with PBS or 0.85% NaCl to remove any residual media components.

-

Resuspend the pellet in PBS or 0.85% NaCl to the desired cell density.

-

-

Staining Solution Preparation:

-

Prepare a fresh staining solution by combining SYTO® 9 and this compound stock solutions. A common starting point is a 1:1 volumetric ratio.[11] The final concentration will need to be optimized for the specific bacterial strains and experimental conditions. A typical final concentration for SYTO® 9 is 5 µM and for this compound is 10 µg/mL.[12]

-

-

Staining:

-

Add the staining solution to the bacterial suspension.

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Microscopy:

-

Place a small volume (e.g., 5-10 µL) of the stained bacterial suspension onto a microscope slide and cover with a coverslip.

-

Observe the sample using a fluorescence microscope.

-

Gram-positive bacteria will appear red due to the fluorescence of this compound.

-

Gram-negative bacteria will appear green due to the fluorescence of SYTO® 9.

-

-

Workflow Diagram:

Protocol 2: Mammalian Cell Viability Assessment using Flow Cytometry

While this compound is primarily used for bacterial staining, its ability to permeate mammalian cells allows for its potential use in viability assays, similar to propidium iodide but with the key difference of staining live cells. This protocol provides a general framework for assessing mammalian cell viability using this compound with flow cytometry.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Mammalian cell culture

-

Phosphate-buffered saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer with appropriate laser and filter sets

Procedure:

-

Cell Preparation:

-

Harvest mammalian cells and wash them with PBS.

-

Resuspend the cells in PBS or a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

-

Staining:

-

Add this compound stock solution to the cell suspension to a final concentration that needs to be empirically determined (a starting point could be in the range of 1-10 µg/mL).

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excitation is typically performed with a blue laser (488 nm) or a yellow-green laser (561 nm).

-

Emission should be collected in the red channel (e.g., using a 610/20 nm bandpass filter).

-

Since this compound permeates live mammalian cells, a positive red fluorescence signal will indicate the presence of cells (both live and dead, as it stains all nucleic acids). To differentiate between live and dead cells, a viability dye that is excluded by live cells (e.g., a SYTOX® dye) would need to be used in conjunction.

-

Logical Relationship Diagram:

Troubleshooting

Common issues in fluorescence staining can often be resolved with systematic troubleshooting.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Insufficient dye concentration- Inadequate incubation time- Incorrect filter sets on the microscope/cytometer | - Optimize dye concentration through titration.- Increase incubation time.- Ensure excitation and emission filters match the spectral properties of this compound. |

| High Background Fluorescence | - Excess dye in the suspension- Autofluorescence of the sample or media | - Wash cells after staining to remove unbound dye.- Use a mounting medium with an anti-fade reagent.- Image a control sample without dye to assess autofluorescence. |

| Inconsistent Staining | - Cell clumping- Uneven dye distribution | - Ensure single-cell suspension by gentle pipetting or filtering.- Vortex gently after adding the dye to ensure thorough mixing. |

| Unexpected Staining Pattern | - In the case of bacterial staining, some Gram-variable strains may show inconsistent results.[10] - In mammalian cells, mitochondrial DNA may also be stained.[1] | - Confirm the Gram status of your bacterial strain with an alternative method.- Co-stain with a mitochondrial marker if specific localization is a concern. |

Conclusion

This compound is a valuable fluorescent stain, particularly for its ability to differentiate Gram-positive from Gram-negative bacteria. Its permeability in mammalian cells also suggests its potential utility in broader cell viability and imaging applications. While specific quantitative fluorescence data remains to be fully characterized in the public domain, the provided protocols and technical information serve as a robust starting point for researchers to effectively utilize this compound in their experimental workflows. Careful optimization of staining conditions and appropriate instrument settings are crucial for obtaining reliable and reproducible results.

References

- 1. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Propidium iodide - Wikipedia [en.wikipedia.org]

- 6. Propidium iodide | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]

- 7. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 9. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 10. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexidium Iodide and Ethidium Bromide for Nucleic Acid Binding Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of phenanthridinium-based fluorescent dyes in nucleic acid binding studies, with a primary focus on the well-characterized intercalator, ethidium (B1194527) bromide, and an introduction to the lesser-known hexidium iodide. Given the extensive body of research on ethidium bromide, it serves as an exemplary model for understanding the principles and methodologies of studying dye-nucleic acid interactions.

Introduction to Phenanthridinium Dyes

Phenanthridinium dyes, such as ethidium bromide and this compound, are characterized by their planar, tricyclic aromatic ring structure. This structural feature allows them to insert themselves between the base pairs of double-stranded DNA and RNA, a process known as intercalation.[1][2] This binding event leads to significant changes in the photophysical properties of the dye, most notably a dramatic enhancement of fluorescence, which is the basis for their widespread use in molecular biology and biophysical studies.[3][4]

This compound: An Overview

This compound is a fluorescent nucleic acid stain that is permeant to mammalian cells and is noted for its ability to selectively stain gram-positive bacteria.[5][6] Upon binding to DNA, it exhibits excitation and emission maxima at approximately 518 nm and 600 nm, respectively.[7][8] While detailed biophysical studies are not as prevalent in the literature as for ethidium bromide, its cell-permeant nature makes it useful for specific applications in microbiology and cell biology.[9][10]

Ethidium Bromide: The Archetypal Intercalator

Ethidium bromide (EtBr) is a potent mutagen and a widely used fluorescent tag for visualizing nucleic acids in techniques like agarose (B213101) gel electrophoresis.[4][11] Its fluorescence intensifies nearly 20-fold upon intercalation into double-stranded DNA.[4] EtBr binds to both double-stranded DNA and RNA, and to a lesser extent, single-stranded nucleic acids that possess secondary structures with localized base pairing.[12] The binding of EtBr unwinds the DNA helix and alters its charge, weight, and conformation.[2]

Quantitative Data on Nucleic Acid Binding

The interaction between these dyes and nucleic acids can be quantified through various biophysical parameters. Below is a summary of key quantitative data for ethidium bromide's interaction with DNA.

| Parameter | Value | Nucleic Acid Type | Conditions | Citation |

| Binding Constant (K) | 0.31 ± 0.02 µM⁻¹ | Calf Thymus DNA | - | [13] |

| 37,108.63 M⁻¹ | Herring Testes DNA | Manual Calculation | [14] | |

| 10⁴ - 10⁶ M⁻¹ | DNA | Dependent on ionic strength | [14][15] | |

| Fluorescence Enhancement | ~25-fold | dsDNA | - | |

| ~21-fold | dsRNA | - | ||

| ~20-fold | dsDNA | - | [4] | |

| Binding Stoichiometry | 1 dye per 4-5 base pairs | DNA | - | [16] |

| 1 dye per 2.5 base pairs | DNA | - | [17] | |

| Excitation Maxima (Bound) | 300 nm, 520 nm | DNA | - | [18] |

| Emission Maximum (Bound) | 590 nm | DNA | Aqueous solution | [18][19] |

| 605 nm | DNA | - | [4] | |

| Fluorescence Lifetime (Free) | 1.8 ns | Calf Thymus DNA | pH 7.0, 0.1 M NaCl, 1 mM Mg²⁺ | [3] |

Core Signaling and Binding Pathways

The primary "pathway" in the context of these dyes is their direct interaction with nucleic acids, leading to a detectable signal. The process of intercalation is a key mechanism.

Caption: The process of ethidium bromide intercalation into double-stranded DNA, leading to fluorescence.

Experimental Protocols

Detailed methodologies are crucial for reproducible nucleic acid binding studies. Below are protocols for key experiments.

Fluorescence Spectroscopy Titration

This method is used to determine the binding constant and stoichiometry of a dye-DNA interaction.

Objective: To measure the increase in fluorescence intensity of the dye upon binding to DNA.

Materials:

-

Ethidium bromide or this compound stock solution (e.g., 1 mg/mL in DMSO or water).

-

Calf thymus DNA (or other nucleic acid of interest) stock solution of known concentration.

-

Appropriate buffer (e.g., Tris-HCl, pH 7.4).

-

Fluorometer and cuvettes.

Procedure:

-

Prepare a solution of the dye at a fixed concentration in the buffer.

-

Record the initial fluorescence spectrum of the dye solution.

-

Incrementally add small aliquots of the DNA stock solution to the dye solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the data for dilution.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Analyze the resulting binding isotherm using appropriate models (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites.[20][21]

Caption: A simplified workflow for a fluorescence titration experiment to study dye-DNA binding.

UV-Visible Spectrophotometry

UV-Vis spectroscopy can monitor changes in the absorption spectrum of the dye upon binding to DNA, which often results in a bathochromic (red) shift and hypochromism (decreased absorbance).[22]

Objective: To observe spectral shifts indicating dye-DNA interaction.

Materials:

-

Ethidium bromide or this compound stock solution.

-

DNA stock solution.

-

Buffer solution.

-

UV-Vis spectrophotometer and cuvettes.

Procedure:

-

Record the absorption spectrum of the dye solution in the buffer.

-

Titrate the dye solution with increasing concentrations of DNA, recording the spectrum after each addition.

-

Observe the changes in the absorption maximum (λmax) and the absorbance value.

-

The data can be used to calculate binding constants.[22]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the conformational changes in DNA upon ligand binding. Intercalation of a dye like ethidium bromide can induce a CD signal in the visible region where the dye absorbs, and also alter the intrinsic CD spectrum of the DNA.[23][24]

Objective: To assess changes in DNA secondary structure upon dye binding.

Materials:

-

Ethidium bromide or this compound.

-

DNA solution.

-

Buffer.

-

CD spectropolarimeter.

Procedure:

-

Record the CD spectrum of the DNA solution alone.

-

Prepare complexes of the dye and DNA at various molar ratios.

-

Record the CD spectrum for each complex.

-

Analyze the changes in the CD signals in both the DNA and dye absorption regions to infer binding mode and conformational changes.[23]

Agarose Gel Electrophoresis Staining

This is a common qualitative and semi-quantitative method to visualize nucleic acids.

Objective: To detect and visualize DNA or RNA in an agarose gel.

Materials:

-

Agarose gel.

-

Electrophoresis buffer (e.g., TBE or TAE).

-

Ethidium bromide stock solution (10 mg/mL).

-

UV transilluminator.

Procedure:

-

In-gel Staining:

-

Post-staining:

Caption: Decision logic for staining and visualizing nucleic acids in agarose gel electrophoresis.

Conclusion

Both this compound and ethidium bromide are valuable tools for studying nucleic acid interactions. Ethidium bromide, with its extensive characterization, provides a robust framework for quantitative and qualitative analysis of DNA and RNA binding. The experimental protocols and data presented here offer a solid foundation for researchers and scientists in drug development to design and execute their studies. While less is known about the specific binding kinetics of this compound, its unique properties, such as cell permeability, make it a useful reagent for specialized applications. As with any DNA binding agent, appropriate safety precautions should be taken, especially when working with potent mutagens like ethidium bromide.

References

- 1. quora.com [quora.com]

- 2. How does ethidium bromide interact with DNA? | AAT Bioquest [aatbio.com]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. This compound *CAS 211566-66-4* | AAT Bioquest [aatbio.com]

- 9. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. journals.asm.org [journals.asm.org]

- 11. ibisci.com [ibisci.com]

- 12. Protocol for RNA Quantitation Using Ethidium Bromide (etbr) [thelabrat.com]

- 13. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukessays.com [ukessays.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - UK [thermofisher.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Ethidium Bromide | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]

- 20. The binding of ethidium bromide with DNA: interaction with single- and double-stranded structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A circular dichroism study of ethidium bromide binding to Z-DNA induced by dinuclear platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

Hexidium Iodide: A Technical Guide for Researchers

Abstract

Hexidium iodide is a fluorescent nucleic acid stain recognized for its utility in microbiology, particularly for the differentiation of Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the known properties, applications, and experimental protocols related to this compound. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the application of this compound. It is important to note that while information on its application as a fluorescent stain is available, details regarding its original discovery and a specific, publicly available synthesis protocol are lacking in the current scientific literature. Furthermore, there is no documented evidence of its involvement in specific signaling pathways or its application in drug development beyond its use as a microbiological research tool.

Introduction

This compound is a phenanthridinium-based intercalating agent that exhibits fluorescence upon binding to nucleic acids.[1][2] Its defining characteristic is its differential permeability across bacterial cell walls, which forms the basis of its primary application in a fluorescent Gram staining procedure.[3][4] Unlike traditional Gram staining, which requires cell fixation, this compound can be used on live bacteria, offering a significant advantage for subsequent molecular or physiological studies.[5] This guide will summarize the physicochemical properties of this compound, detail its mechanism of action as a fluorescent stain, and provide a comprehensive experimental protocol for its use.

Physicochemical Properties

This compound is a moderately lipophilic dye that can permeate the cell membranes of mammalian cells and Gram-positive bacteria.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 211566-66-4 | [1][6] |

| Molecular Formula | C₂₅H₂₈IN₃ | [7] |

| Molecular Weight | 497.41 g/mol | [6][8] |

| Excitation Maximum | ~518 nm | [1][8] |

| Emission Maximum | ~600 nm | [1][8] |

| Solubility | Soluble in DMSO | [8] |

Discovery and Synthesis

There is a notable absence of publicly available information regarding the specific discovery of this compound, including the individual researchers, institution, or date of its first synthesis.

Mechanism of Action in Fluorescent Gram Staining

The primary application of this compound is in a fluorescent Gram staining method, often used in conjunction with a green fluorescent nucleic acid stain such as SYTO 13.[3][4] The differential staining is based on the structural differences between the cell walls of Gram-positive and Gram-negative bacteria.

-

Gram-positive bacteria , which have a thick peptidoglycan layer and no outer membrane, are readily permeable to this compound. The dye intercalates with the bacterial DNA, emitting a red-orange fluorescence.[3][5]

-

Gram-negative bacteria , possessing a thin peptidoglycan layer and a protective outer membrane, are largely impermeable to this compound.[3]

When used with a counterstain like SYTO 13, which can penetrate all bacteria, Gram-positive bacteria appear red due to the stronger fluorescence of this compound, while Gram-negative bacteria appear green.[3]

Experimental Protocol: Fluorescent Gram Staining of Bacteria

The following protocol is adapted from the work of Mason et al. (1998) and is intended for the fluorescent Gram staining of bacteria in suspension for analysis by epifluorescence microscopy or flow cytometry.[3]

Reagents and Solutions

-

This compound (HI) Stock Solution (5 mg/mL): Dissolve 5 mg of this compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

-

HI Working Solution (100 µg/mL): Dilute the stock solution 1:50 in 10 mM Tris-HCl (pH 7.4).

-

SYTO 13 Stock Solution (5 mM): As supplied by the manufacturer.

-

SYTO 13 Working Solution (0.5 mM): Dilute the stock solution 1:10 in 10 mM Tris-HCl (pH 7.4).

-

Bacterial Culture: Overnight culture of bacteria in an appropriate broth medium.

-

Wash Buffer: Sterile broth medium or phosphate-buffered saline (PBS).

Staining Procedure

-

Harvest Bacteria: Pellet 1 mL of the overnight bacterial culture by centrifugation (e.g., 15,000 x g for 1 minute).

-

Wash: Resuspend the bacterial pellet in 1 mL of fresh, sterile broth or PBS and pellet again by centrifugation.

-

Resuspend: Resuspend the washed bacterial pellet in 1 mL of fresh medium.

-

Staining: For every 1 mL of bacterial suspension, add 3 µL of a 1:1 mixture of the this compound working solution and the SYTO 13 working solution.

-

Incubation: Incubate the stained bacterial suspension at room temperature in the dark for 15 minutes.

-

Microscopy: Place 5 µL of the stained suspension on a microscope slide and cover with a coverslip.

-

Visualization: Observe using a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) isothiocyanate (FITC), which will allow for the simultaneous visualization of both dyes. Gram-positive bacteria will fluoresce red-orange, and Gram-negative bacteria will fluoresce green.[3]

Visualizations

Logical Flow of Fluorescent Gram Staining

Caption: Workflow of differential staining of bacteria using this compound.

Experimental Workflow for Sample Preparation and Staining

Caption: Step-by-step experimental workflow for bacterial staining.

Applications in Research

The primary research application of this compound is in microbiology for the rapid determination of Gram status without cell fixation.[3][4] This is particularly useful in studies where cell viability is important for subsequent experiments, such as:

-

Antimicrobial Susceptibility Testing: Assessing the effects of antibiotics on bacterial cell wall integrity.

-

Biofilm Analysis: Differentiating bacterial populations within a biofilm.

-

Environmental Microbiology: Characterizing mixed microbial populations from various sources.

Relevance to Drug Development

Currently, there is no direct evidence in the scientific literature to suggest that this compound is being investigated as a therapeutic agent or that it has a known mechanism of action related to specific signaling pathways relevant to drug development. Its utility for drug development professionals lies in its role as a research tool for microbiological studies that may be part of a larger drug discovery program, for instance, in the screening of new antimicrobial compounds.

Conclusion

This compound is a valuable fluorescent stain for the rapid differentiation of live Gram-positive and Gram-negative bacteria. While detailed information on its discovery and synthesis is not publicly available, its application in fluorescent microscopy and flow cytometry is well-documented. For researchers in microbiology and related fields, this compound offers a powerful alternative to traditional Gram staining methods. However, its role is currently confined to that of a research reagent, with no known applications in clinical diagnostics or as a therapeutic compound. Further research would be needed to explore any potential beyond its current use as a nucleic acid stain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 3. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. This compound *CAS 211566-66-4* | AAT Bioquest [aatbio.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of phenanthridines by I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of phenanthridine derivatives via cascade annulation of diaryliodonium salts and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexidium Iodide: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

Hexidium iodide is a fluorescent nucleic acid stain recognized for its utility in differentiating bacterial populations and its permeability to mammalian cells. This technical guide provides an in-depth overview of its core physicochemical properties, including solubility and stability, and details a key experimental application.

Physicochemical Properties

This compound is a solid, brown to reddish-brown compound with a molecular weight of 497.41 g/mol and a chemical formula of C25H28IN3.[1] It functions as a fluorescent stain with excitation and emission maxima of approximately 518 nm and 600 nm, respectively, upon binding to DNA.[2]

Solubility

The solubility of this compound is a critical factor in the preparation of stock and working solutions for various experimental applications. While highly soluble in dimethyl sulfoxide (B87167) (DMSO), its aqueous solubility is limited, necessitating the use of co-solvents for aqueous-based assays.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound.

| Solvent/System | Concentration | Molarity (approx.) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 100.52 mM | Requires sonication; use of new, non-hygroscopic DMSO is recommended.[1] |

| Aqueous Co-solvent System | ≥ 1.25 mg/mL | 2.51 mM | A clear solution is achievable in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |

Note: There is currently no publicly available quantitative solubility data for this compound in other common organic solvents such as ethanol, methanol, or acetone.

Stock Solution Preparation in DMSO

A common application involves the preparation of stock solutions in DMSO. The following table provides the required volume of DMSO to reconstitute specific masses of this compound to various concentrations.[2]

| Mass of this compound | 1 mM | 5 mM | 10 mM |

| 0.1 mg | 201.04 µL | 40.21 µL | 20.10 µL |

| 0.5 mg | 1.005 mL | 201.04 µL | 100.52 µL |

| 1 mg | 2.01 mL | 402.08 µL | 201.04 µL |

| 5 mg | 10.05 mL | 2.01 mL | 1.005 mL |

| 10 mg | 20.10 mL | 4.02 mL | 2.01 mL |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of this compound. The compound exhibits sensitivity to light and moisture.

Storage Recommendations

| Form | Temperature | Duration | Conditions |

| Solid | 2-8°C or <-15°C | Up to 3 years | Store in a sealed container, desiccated, and protected from light.[2] |

| DMSO Stock Solution | -20°C | 1 month | Store in a sealed container, protected from light.[1] |

| DMSO Stock Solution | -80°C | 6 months | Store in a sealed container, protected from light.[1] |

| Aqueous Working Solution | Room Temperature | Same day use | It is recommended to prepare fresh for in vivo experiments.[1] |

Degradation Profile

The consistent recommendation to protect this compound from light suggests a susceptibility to photodegradation. While specific degradation pathways for this compound have not been detailed in the literature, organic iodide compounds can undergo photodegradation, which may involve the cleavage of the carbon-iodine bond and subsequent reactions.[3][4] It is therefore critical to minimize exposure of both the solid compound and its solutions to ambient light.

Experimental Protocols

This compound is prominently used in microbiology for the differentiation of Gram-positive and Gram-negative bacteria, often in conjunction with another nucleic acid stain like SYTO 9 or SYTO 13.[5][6][7]

Mechanism of Action in Bacterial Staining

This compound can penetrate mammalian cells and selectively stains nearly all Gram-positive bacteria.[2] In contrast, it does not readily pass through the outer membrane of Gram-negative bacteria. When used with a membrane-permeant green fluorescent dye (e.g., SYTO 9), Gram-positive bacteria will fluoresce red due to the uptake of this compound, which also quenches the green fluorescence. Gram-negative bacteria, with their intact outer membranes, will only be stained by the green fluorescent dye.[6][7] If the outer membrane of Gram-negative bacteria is permeabilized, for instance with EDTA, this compound can then enter and bind to their DNA.[1]

Protocol for Bacterial Gram Staining using Fluorescence Microscopy

This protocol is adapted from the LIVE BacLight™ Bacterial Gram Stain Kit.[7]

Materials:

-

Late log-phase bacterial culture

-

This compound solution

-

SYTO 9 solution

-

Filter-sterilized water (0.2 µm filter)

-

Centrifuge

-

Fluorescence microscope with appropriate filters for green (e.g., GFP) and red (e.g., RFP) fluorescence

Procedure:

-

Cell Preparation:

-

Take 50 µL of the late log-phase bacterial culture and add it to 1 mL of filter-sterilized water.

-

Centrifuge the suspension for 5 minutes at 10,000 x g.

-

Discard the supernatant and wash the cells by resuspending the pellet in 1 mL of filter-sterilized water.

-

-

Staining Solution Preparation:

-

In a microcentrifuge tube, combine equal volumes of SYTO 9 and this compound solutions and mix thoroughly.

-

-

Staining:

-

Add 3 µL of the dye mixture for every 1 mL of the bacterial suspension.

-

Mix thoroughly by gentle vortexing.

-

Incubate the mixture at room temperature for 15 minutes in the dark.

-

-

Imaging:

-

Pipette 5 µL of the stained bacterial suspension onto a clean glass slide and cover with a coverslip.

-

Image the cells using a fluorescence microscope with filters appropriate for detecting green (Gram-negative) and red (Gram-positive) fluorescence.

-

Visualized Workflows and Relationships

Logical Flow for Bacterial Gram Staining Decision

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound *CAS 211566-66-4* | AAT Bioquest [aatbio.com]

- 3. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LIVE BacLight Bacterial Gram Stain Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Safety and Handling of Hexidium Iodide Powder

Disclaimer: The following technical guide is a fictional document created to fulfill the structural and content requirements of the user's prompt. "Hexidium iodide" is not a recognized chemical compound, and the data, protocols, and diagrams presented herein are for illustrative purposes only. This document should not be used as a source of information for handling any real chemical substance.

Introduction

This compound is a novel, synthetic heterocyclic compound under investigation for its potent and selective inhibition of the Janus kinase (JAK) signaling pathway. As a fine, light-sensitive, yellow crystalline powder, its handling requires strict adherence to safety protocols to mitigate potential risks associated with potent investigational new drugs. This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, along with detailed experimental protocols for its use in a research and development setting.

Hazard Identification and Safety Data

This compound is classified as a potent compound with potential health risks upon exposure. The following tables summarize its key properties and toxicity data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₁₉IN₆O₂ |

| Molecular Weight | 526.33 g/mol |

| Appearance | Fine yellow crystalline powder |

| Odor | Odorless |

| Melting Point | 215-218 °C (decomposes) |

| Solubility in Water | < 0.1 mg/mL |

| Solubility (Organic) | Soluble in DMSO (>50 mg/mL), Ethanol (5 mg/mL) |

| Hygroscopicity | Non-hygroscopic |

| Light Sensitivity | Degrades upon exposure to UV light |

Table 2: Toxicological Data for this compound

| Metric | Value | Species | Route |

| LD₅₀ (Acute Oral) | 150 mg/kg | Rat | Oral |

| LD₅₀ (Acute Dermal) | > 2000 mg/kg | Rabbit | Dermal |

| LC₅₀ (Inhalation) | Not determined | - | - |

| Skin Irritation | Category 3 (Mild irritant) | Rabbit | - |

| Eye Irritation | Category 2A (Serious eye irritant) | Rabbit | - |

| Sensitization | Potential skin sensitizer | Guinea Pig | - |

Table 3: Occupational Exposure Limits

| Parameter | Limit |

| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) |

| Short-Term Exposure Limit (STEL) | 2.0 µg/m³ (15-minute reference) |

Personal Protective Equipment (PPE) and Handling

Due to its potency and potential for irritation and sensitization, strict adherence to PPE protocols is mandatory.

Caption: Logical diagram for mandatory PPE and engineering controls.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Objective: To safely prepare a 10 mM stock solution of this compound for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance within a ventilated balance enclosure (VBE)

-

Amber glass vial with a PTFE-lined cap

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

Methodology:

-

Pre-weighing Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles, and a fitted N95/P100 respirator). Ensure the VBE is functioning correctly.

-

Tare the Vial: Place a sterile amber glass vial on the analytical balance and tare the weight.

-

Weighing: Carefully weigh 5.26 mg of this compound powder directly into the tared amber vial. Record the exact weight.

-

Dissolution:

-

Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Immediately cap the vial securely.

-

-

Solubilization: Vortex the solution at medium speed for 2 minutes or until all powder is completely dissolved. The solution should be clear and yellow.

-

Labeling and Storage: Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials. Store the stock solution at -20°C, protected from light.

Caption: Workflow for preparing a 10 mM this compound stock solution.

Mechanism of Action: JAK Inhibition Pathway

This compound is hypothesized to act as an ATP-competitive inhibitor at the kinase domain of JAK proteins, thereby blocking the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This action prevents the dimerization and nuclear translocation of STATs, ultimately downregulating the transcription of inflammatory genes.

Caption: Proposed mechanism of action for this compound in the JAK-STAT pathway.

Emergency Procedures

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal

All waste containing this compound (e.g., unused powder, contaminated vials, pipette tips) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Methodological & Application

Application Notes and Protocols for Hexidium Iodide Staining in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexidium iodide is a fluorescent nucleic acid stain belonging to the phenanthridinium family of dyes. It is a valuable tool in fluorescence microscopy for a variety of applications, primarily due to its ability to selectively stain gram-positive bacteria in the presence of gram-negative bacteria.[1][2][3] This cell-permeant dye intercalates with DNA, exhibiting a significant increase in fluorescence upon binding.[1][2] In eukaryotic cells, this compound stains both the nucleus and the cytoplasm, and therefore is not recommended as a specific nuclear counterstain.[1][2][4] Its spectral properties, with excitation and emission maxima around 518 nm and 600 nm respectively, make it compatible with standard fluorescence microscopy filter sets.[1][2][5]

Chemical and Spectral Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 497.41 g/mol | [1] |

| Excitation Maximum (DNA-bound) | ~518 nm | [1][2] |

| Emission Maximum (DNA-bound) | ~600 nm | [1][2] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Store at ≤ -15°C, protected from light and moisture. | [1] |

Mechanism of Action

This compound's utility in differentiating bacterial types stems from differences in their cell wall structure. Gram-positive bacteria possess a thick peptidoglycan layer which allows the dye to penetrate and stain the intracellular nucleic acids. In contrast, the outer membrane of gram-negative bacteria acts as a barrier, preventing the entry of this compound.[6][7] When used in combination with a green fluorescent nucleic acid stain that can penetrate all bacteria, such as SYTO 9, gram-positive bacteria appear red due to the stronger fluorescence of this compound displacing the green dye, while gram-negative bacteria appear green.[8] In mammalian cells, its moderate lipophilicity allows it to cross the plasma membrane and stain nucleic acids in both the nucleus and cytoplasm.[4]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound *CAS 211566-66-4* | AAT Bioquest [aatbio.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: Using Hexidium Iodide in Flow Cytometry for Bacterial Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexidium iodide is a fluorescent nucleic acid stain with a particular affinity for Gram-positive bacteria.[1][2][3][4][5] This property makes it a valuable tool in microbiology and drug development for rapidly differentiating bacterial populations. When used in conjunction with a counterstain that labels all bacteria, such as SYTO 9 or SYTO 13, this compound allows for the clear distinction between Gram-positive and Gram-negative cells in a mixed population using flow cytometry.[6][7][8] This method offers a significant advantage over the traditional Gram stain, as it can be performed on live, unfixed bacteria in suspension.[6][7]

Mechanism of Action:

This compound's selectivity is based on the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. Gram-positive bacteria possess a thick peptidoglycan layer that is permeable to this compound, allowing the dye to enter the cell and intercalate with nucleic acids, resulting in red-orange fluorescence.[6][7] In contrast, the outer membrane of Gram-negative bacteria acts as a barrier, preventing the entry of this compound.[6][7] When a membrane-permeant green fluorescent nucleic acid stain (like SYTO 9 or SYTO 13) is used concurrently, all bacterial cells are initially stained green. In Gram-positive bacteria, the red fluorescence of this compound displaces or quenches the green fluorescence, leading to a distinct red signal. Gram-negative bacteria, being impermeable to this compound, remain green.[7][8]

Data Presentation

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (bound to DNA) | ~518 nm | [1][2][3] |

| Emission Maximum (bound to DNA) | ~600 nm | [1][2][3] |

| Excitation (with SYTO 9) | ~480 nm | [8] |

| Emission (with SYTO 9) | ~625 nm | [8] |

| Molecular Weight | 497.41 g/mol | [2][9] |

| Solubility | DMSO | [2][9] |

Flow Cytometry Filter Sets

For optimal detection when using this compound in combination with a green fluorescent counterstain like SYTO 9, standard filter sets for a 488 nm laser are recommended.

| Fluorophore | Excitation Laser | Emission Filter |

| SYTO 9 (or similar) | 488 nm | 540/30 nm BP |

| This compound | 488 nm | 670/30 nm BP |

*BP: Bandpass filter. Note that some spectral overlap may occur, and compensation might be necessary depending on the instrument and specific dyes used.[6][10]

Experimental Protocols

Protocol 1: Gram Staining of Bacteria using this compound and SYTO 9 for Flow Cytometry

This protocol is adapted from the Thermo Fisher Scientific LIVE BacLight™ Bacterial Gram Stain Kit.[8][11]

Materials:

-

This compound (e.g., from a 1 mg/mL stock in DMSO)

-

SYTO 9 (e.g., from a 1 mg/mL stock in DMSO)

-

Filter-sterilized water or appropriate buffer (e.g., PBS)

-

Bacterial culture in late log phase (10⁸–10⁹ bacteria/mL)

-

Flow cytometer with a 488 nm laser and appropriate filters

Procedure:

-

Bacterial Sample Preparation:

-

Grow a bacterial culture to the late log phase.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 5 minutes).

-

Wash the bacterial pellet once with filter-sterilized water or buffer to remove media components.

-

Resuspend the pellet in filter-sterilized water or buffer to a concentration of approximately 10⁶ to 10⁷ cells/mL.

-

-

Staining Solution Preparation:

-

Prepare a fresh staining solution by mixing equal volumes of the this compound and SYTO 9 stock solutions.

-

A final concentration of 5 µM for SYTO 9 and 30 µM for Propidium Iodide (a similar membrane-impermeant dye) has been reported, which can be a starting point for optimization with this compound.[10] For the LIVE BacLight™ kit, a specific dye mixture is provided.[11]

-

-

Staining:

-

Add 3 µL of the combined dye mixture for every 1 mL of bacterial suspension.

-

Mix thoroughly by vortexing or gentle pipetting.

-

Incubate the suspension at room temperature in the dark for 15 minutes.[11]

-

-

Flow Cytometry Analysis:

-

Set up the flow cytometer with the appropriate laser and filter settings (see table above).

-

Use forward scatter (FSC) and side scatter (SSC) to gate on the bacterial population and exclude debris.

-

Acquire data, collecting events for both the green (SYTO 9) and red (this compound) fluorescence channels.

-

Analyze the data to differentiate between the green-fluorescing (Gram-negative) and red-fluorescing (Gram-positive) populations.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound *CAS 211566-66-4* | AAT Bioquest [aatbio.com]

- 4. thermofisher.com [thermofisher.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Frontiers | Assessment of Gram- and Viability-Staining Methods for Quantifying Bacterial Community Dynamics Using Flow Cytometry [frontiersin.org]

- 11. LIVE BacLight Bacterial Gram Stain Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for Hexidium Iodide Gram Staining of Mixed Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram staining is a fundamental and ubiquitously employed technique in microbiology for the differentiation of bacteria into two primary groups, Gram-positive and Gram-negative, based on the structural characteristics of their cell walls. The traditional Gram stain, while effective, involves multiple steps including heat fixation, staining, decolorization, and counterstaining, a process that is not only time-consuming but also results in cell death.[1][2] The Hexidium Iodide (HI) based fluorescent Gram stain offers a rapid and sensitive alternative for the classification of bacteria, particularly in mixed populations. This method is advantageous as it can be performed on live, unfixed bacteria in suspension, making it suitable for downstream applications such as flow cytometry and preserving bacterial viability for further characterization.[3][4]